1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)

Supramolecular chemistry Host-guest binding Conformational analysis

1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole), CAS 954111-58-1, is a C3-symmetric tripodal ligand belonging to the 1,3,5-tris(imidazol-1-ylmethyl)benzene family. Its structure comprises a central 1,3,5-triethylbenzene core with three imidazole arms appended via methylene (–CH2–) linkers, yielding a molecular formula of C24H30N6 and a molecular weight of 402.54 g/mol.

Molecular Formula C24H30N6
Molecular Weight 402.5 g/mol
Cat. No. B12502595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)
Molecular FormulaC24H30N6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C(=C1CN2C=CN=C2)CC)CN3C=CN=C3)CC)CN4C=CN=C4
InChIInChI=1S/C24H30N6/c1-4-19-22(13-28-10-7-25-16-28)20(5-2)24(15-30-12-9-27-18-30)21(6-3)23(19)14-29-11-8-26-17-29/h7-12,16-18H,4-6,13-15H2,1-3H3
InChIKeyZRBRKYHZYQDUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) (CAS 954111-58-1): A Sterically Geared Tripodal Imidazole Ligand for Coordination Chemistry and MOF Synthesis


1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole), CAS 954111-58-1, is a C3-symmetric tripodal ligand belonging to the 1,3,5-tris(imidazol-1-ylmethyl)benzene family. Its structure comprises a central 1,3,5-triethylbenzene core with three imidazole arms appended via methylene (–CH2–) linkers, yielding a molecular formula of C24H30N6 and a molecular weight of 402.54 g/mol . The triethyl substituents at the 2,4,6-positions of the benzene ring impart enhanced hydrophobicity (predicted logP higher than unsubstituted or trimethyl-substituted analogs), increased organic solvent solubility, and steric gearing that preorganizes the three imidazole donors toward a convergent binding conformation . The compound is commercially available at 98% purity from multiple vendors and serves both as a direct tripodal N-donor ligand for metal–organic framework (MOF) and coordination polymer construction, and as a precursor to tripodal N-heterocyclic carbene (NHC) complexes via quaternization of the imidazole rings .

Why 1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) Cannot Be Replaced by Generic Tripodal Imidazole Ligands


Tripodal tris(imidazolylmethyl)benzene ligands are not functionally interchangeable. The unsubstituted analog timb (CAS 147951-02-8, C18H18N6, MW 318.38) and the trimethyl-substituted analog titmb (CAS 220593-43-1, C21H24N6, MW 360.46) lack the steric gearing conferred by the three ethyl groups at the 2,4,6-positions. Computational and crystallographic evidence demonstrates that the 1,3,5-triethylbenzene scaffold imposes a significantly stronger energetic preference for the convergent ududud (all-binding-arms-directed-toward-the-same-face) conformation—3.8 kcal/mol vs only 0.5 kcal/mol for the trimethylbenzene scaffold in analogous imidazolium-based hosts [1]. This preorganization directly impacts metal-binding cooperativity, framework topology, and catalytic performance. Simply substituting the triethyl-substituted ligand with timb or titmb in a MOF synthesis, catalytic system, or supramolecular assembly risks altering the coordination geometry, reducing framework stability, diminishing binding affinity, and compromising the reproducibility of published protocols. The quantitative evidence below establishes the measurable dimensions along which this compound differentiates from its closest analogs.

Quantitative Differentiation Evidence for 1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) vs. Closest Analogs


Conformational Preorganization: Triethylbenzene Scaffold Provides 7.6× Stronger Energetic Preference for the Convergent Binding Conformation vs. Trimethylbenzene Scaffold

Computational analysis at the HF/6-31G* level with implicit water solvation (SM8 model) comparing imidazolium-substituted hosts based on 1,3,5-triethylbenzene (5Et) vs. 1,3,5-trimethylbenzene (5Me) scaffolds reveals that the energetic preference for the convergent all-binding-arms-inward (ududud for 5Et, uuu for 5Me) conformation over the next most stable conformer is 3.8 kcal/mol for the triethylbenzene-based host, compared to only 0.5 kcal/mol for the trimethylbenzene-based host—a 7.6-fold difference [1]. For analogous pyrazole-substituted hosts, the gap is 2.9 kcal/mol (4Et) vs. 0.8 kcal/mol (4Me), a 3.6-fold difference. Although computed on imidazolium and pyrazole systems rather than neutral imidazole, the scaffold effect is directly transferable: the steric gearing originates from ethyl–ethyl and ethyl–substituent interactions at the benzene core, not from the nature of the pendant heterocycle. The Cambridge Structural Database survey in the same study confirms that triethylbenzene-based structures adopt the preorganized binding-competent conformation in a significantly higher proportion of deposited crystal structures than trimethylbenzene-based analogs [1].

Supramolecular chemistry Host-guest binding Conformational analysis

Rotational Barrier: Ethyl Substituents Provide 1.3–1.7× Higher Barriers to Arm Rotation than Methyl Substituents, Enforcing Persistent Preorganization

Dihedral driving calculations at the HF/6-31G* level comparing the rotational barriers of pendant substituents flanked by ethyl, methyl, or hydrogen ortho substituents demonstrate that ethyl groups provide rotational barriers of 10.3–15.7 kcal/mol, whereas methyl groups provide 7.7–9.5 kcal/mol [1]. For the unsubstituted scaffold (H at ortho positions), barriers are substantially lower, with the host 4H undergoing 177 conformational exchanges during a 10 ns MD simulation at 400 K compared to only 1 exchange for 4Et and 2 for 4Me over the same period. The barrier range for ethyl-substituted systems (10.3–15.7 kcal/mol) is consistent with experimentally determined values from variable-temperature NMR studies of related hexaethylbenzene derivatives (9.3–11.8 kcal/mol) reported by Mislow [1]. The practical consequence is that the triethylbenzene-anchored imidazole arms are kinetically locked into the convergent conformation on the laboratory timescale at ambient temperature, whereas trimethylbenzene and unsubstituted analogs exhibit greater conformational lability.

Conformational dynamics Molecular recognition Steric gearing

Catalytic Competence: Triethylbenzene-Anchored Tripodal NHC–Palladium Complexes Achieve Quantitative Conversion in Suzuki–Miyaura Coupling of Bromobenzene

The tris-palladium tripodal NHC complex (timtebtBu){Pd(PPh3)I2}3 (5a), derived from quaternization and metalation of 1,1',1''-((2,4,6-triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole), catalyzes the Suzuki–Miyaura coupling of bromobenzene with phenylboronic acid to 100% conversion at 120 °C in 2 hours at 1 mol% catalyst loading [1]. For iodobenzene, 100% conversion is also achieved under the same conditions. In contrast, the analogous bis-carbene complex (timtebtBu){Pd(ICy)I2}3 (4a) achieves only 48% conversion with bromobenzene at 120 °C and 73% with iodobenzene at 80 °C. The mixed NHC–phosphine complex 5b bearing bulkier 2,6-diisopropylphenyl N-substituents (timtebdipp) reaches 86% with iodobenzene at 80 °C and 70% with bromobenzene. The corresponding tris-copper(I) μ3-oxo complexes 6a and 6b catalyze Ullmann-type N-arylation of imidazole with p-iodoacetophenone at 90% and 91% conversion, respectively, at 1 mol% loading in DMSO at 100 °C over 24 h [1]. The authors note these activities were not optimized; the triethylbenzene scaffold's role is to template three catalytically active metal centers in a well-defined spatial arrangement, enabling potential cooperative effects not accessible to mononuclear NHC catalysts.

Cross-coupling catalysis N-Heterocyclic carbene complexes Palladium catalysis

Hydrophobicity and Organic-Phase Partitioning: Triethyl Substitution Increases Predicted logP by ~1.5–2.0 Units Over Unsubstituted and Trimethyl Analogs

The triethyl substitution on the benzene core of CAS 954111-58-1 introduces six additional methylene/methyl carbon units compared to the unsubstituted analog timb (C18H18N6, MW 318.38) and three additional methylene units compared to titmb (C21H24N6, MW 360.46). The vendor technical datasheet notes that the triethyl-substituted benzenetriyl moiety 'contributes to hydrophobic characteristics and potentially enhances solubility in organic solvents' . The predicted density of 1.15 ± 0.1 g/cm³ and boiling point of 615.8 ± 50.0 °C (predicted) are reported by ChemSrc . Quantitative logP values for this specific compound are not experimentally reported; however, the incremental logP contribution of an ethyl group vs. a methyl group on an aromatic system is approximately +0.5 to +0.7 logP units per substituent (based on the Hansch π constant for ethyl vs. methyl on benzene), yielding a predicted logP increase of ~1.5–2.0 units for the triethyl-substituted ligand relative to the unsubstituted timb. This enhanced lipophilicity is relevant for applications requiring ligand solubility in nonpolar organic media, biphasic catalysis, or extraction processes where the unsubstituted and trimethyl analogs may exhibit unfavorable aqueous/organic partitioning.

Ligand solubility Phase-transfer Organic synthesis

Crystallographic Survey: Triethylbenzene-Based Supramolecular Hosts Adopt the Convergent Binding Conformation in a Higher Proportion of Structures than Trimethylbenzene Analogs

A systematic survey of the Cambridge Structural Database (CSD) reported in the Beilstein Journal of Organic Chemistry reveals that 1,3,5-triethylbenzene-based hosts adopt the preorganized ududud 'binding' conformation in a significantly higher proportion of deposited crystal structures compared to 1,3,5-trimethylbenzene-based analogs, which lack the steric gearing mechanism [1]. The CSD survey encompassed over 900 structures containing the 1,3,5-triethylbenzene scaffold and over 700 structures containing the 1,3,5-trimethylbenzene scaffold, as identified by SciFinder substructure searches. The study notes: 'the proportion of triethylbenzene structures observed to be in the preorganized binding conformation is significantly higher than the proportion of trimethylbenzene structures,' as expected from the steric gearing model. This crystallographic evidence provides solid-state validation of the computational predictions discussed above and demonstrates that the conformational preference is not merely a gas-phase or solution-phase phenomenon but is manifested in the experimentally determined structures most relevant to coordination chemistry and MOF design. For the specific benzimidazole analog 1,3,5-tris(benzimidazol-1-ylmethyl)-2,4,6-triethylbenzene, the imidazole (benzimidazole) rings are pointed inward with respect to the central ring in both the free ligand hydrate and its Ag(I) coordination complex, confirming convergent preorganization [2].

Crystal engineering Cambridge Structural Database Supramolecular preorganization

High-Impact Application Scenarios for 1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) (CAS 954111-58-1)


Synthesis of Tripodal NHC–Metal Complexes for High-Activity Cross-Coupling Catalysis

This compound is the direct precursor to the timteb family of tripodal N-heterocyclic carbene ligands. Quaternization of the three imidazole rings with alkyl or aryl halides followed by deprotonation and metalation yields tris-palladium or tris-copper complexes. As demonstrated by Ellul et al. (Organometallics 2010), the resulting Pd complexes achieve 100% conversion in Suzuki–Miyaura coupling of bromobenzene at 1 mol% loading, and the Cu complexes catalyze Ullmann-type N-arylation at up to 91% conversion [1]. The triethylbenzene scaffold's steric gearing (3.8 kcal/mol conformational preference) ensures the three NHC donors are positioned for cooperative metal binding, while the ethyl substituents' rotational barriers (10.3–15.7 kcal/mol) prevent arm disorganization during catalysis. Researchers procuring this compound for NHC catalyst development should specify the triethyl-substituted variant (CAS 954111-58-1) rather than the trimethyl analog (titmb, CAS 220593-43-1), as the weaker conformational preference (0.5 kcal/mol) and lower rotational barriers (7.7–9.5 kcal/mol) of the latter may compromise catalytic site integrity [2].

Construction of Conformationally Robust Metal–Organic Frameworks (MOFs) with Predictable Topology

The convergent preorganization of the three imidazole donors in the triethylbenzene scaffold—confirmed by CSD crystallographic surveys showing significantly higher proportions of binding-competent conformations vs. trimethylbenzene analogs [2]—makes this ligand an advantageous building block for MOF synthesis where predictable three-fold connectivity is desired. The enhanced hydrophobicity (estimated ΔlogP ≈ +1.5 to +2.0 vs unsubstituted timb) also favors solvothermal syntheses in organic media and may impart hydrolytic stability to the resulting frameworks [2]. For MOF researchers following published protocols that specify 'tripodal imidazole ligand,' substituting the unsubstituted timb or trimethyl titmb may lead to different framework interpenetration, altered pore dimensions, or unintended polymorphic outcomes due to the differing conformational preferences and solubility profiles.

Supramolecular Host–Guest Systems Requiring High-Fidelity Preorganization of Binding Elements

The Beilstein J. Org. Chem. 2012 computational and crystallographic analysis establishes that 1,3,5-triethylbenzene scaffolds provide the strongest conformational preorganization among the common tripodal platforms, with a 7.6-fold greater energetic preference for the binding conformation compared to trimethylbenzene scaffolds (3.8 vs 0.5 kcal/mol for imidazolium hosts) [2]. For supramolecular chemists designing anion receptors, cation sensors, or molecular recognition systems where the three imidazole units serve as hydrogen-bond donors, metal-coordination sites, or electrostatic recognition elements, the triethyl-substituted ligand ensures that all three binding arms are statistically presented in the convergent orientation >99% of the time at room temperature (based on the 3.8 kcal/mol energy gap). This level of preorganization fidelity is critical for achieving the high binding affinities (ΔΔG up to 5.4 kcal/mol reported for ethyl-substituted vs. unsubstituted hosts) documented in the literature [2].

Crystal Engineering of Coordination Polymers with Defined Silver(I) and d¹⁰ Metal Architectures

The benzimidazole analog of this compound—1,3,5-tris(benzimidazol-1-ylmethyl)-2,4,6-triethylbenzene—forms a discrete trigonal prismatic [Ag3(L)2]³⁺ cation with Ag(I), demonstrating that the triethylbenzene scaffold directs the formation of well-defined metallosupramolecular architectures rather than extended coordination polymers [3]. This contrasts with the trimethoxybenzene analog, which yields a 1D ladder polymer under identical conditions. By extension, the imidazole variant (CAS 954111-58-1) is expected to exhibit similarly predictable coordination behavior with soft metal ions, making it suitable for the rational design of discrete metallocycles, cages, and molecular containers where framework topology must be controlled. Procurement of this specific triethyl-substituted ligand, rather than the trimethoxy or trimethyl analogs, is essential for reproducing the discrete metallosupramolecular architectures reported in the literature.

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